![molecular formula C6H14ClNO2S B13524159 4-chloro-N,N-dimethylbutane-1-sulfonamide](/img/structure/B13524159.png)
4-chloro-N,N-dimethylbutane-1-sulfonamide
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Overview
Description
4-chloro-N,N-dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain with a chlorine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylbutane-1-sulfonamide typically involves the reaction of 4-chlorobutane-1-sulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylbutane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines or other derivatives under suitable reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides or alcohols.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis 4-chloro-N,N-dimethylbutane-1-sulfonamide is used as an intermediate in synthesizing drugs with antibacterial and potential anticancer properties.
- Antibacterial Properties Sulfonamides, including this compound, are known for antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial folate synthesis through competitive inhibition of dihydropteroate synthase.
- Potential Anticancer Properties Some studies suggest that certain sulfonamides may have anticancer properties by inducing apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology. Several N-acylsulfonamides have been clinically investigated as drug candidates with cytostatic activity against tumors .
Biological Activities and Interactions
- Enzyme and Receptor Interactions Interaction studies involving this compound focus on its binding affinity with target enzymes and receptors. Research on carbonic anhydrase inhibitors has shown that similar sulfonamides exhibit high selectivity and potency against specific isoforms, suggesting that this compound may also interact favorably with such targets.
- Cytotoxic Effects Research into the cytotoxic effects of this compound on cancer cell lines highlights its potential role in therapeutic applications.
Structural Similarities and Unique Features
Several compounds share structural similarities with this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Sulfanilamide | Contains an amino group directly attached to sulfur | First synthetic antibacterial drug |
Benzene sulfonamide | Aromatic ring with a sulfonamide group | Broad-spectrum antibacterial activity |
N-(4-Chlorophenyl) methanesulfonamide | Chlorine substituted on phenyl ring | Enhanced lipophilicity leading to better membrane permeability |
N,N-Dimethylbenzenesulfonamide | Dimethylated amine linked to a benzene ring | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-dimethylbutan-1-amine hydrochloride: Similar structure but with an amine group instead of a sulfonamide group.
4-chloro-N,N-dimethylbenzamide: Contains a benzene ring instead of a butane chain.
4-chloro-N,N-dimethylbutanamide: Similar structure but with an amide group instead of a sulfonamide group.
Uniqueness
4-chloro-N,N-dimethylbutane-1-sulfonamide is unique due to its specific combination of a sulfonamide group with a butane chain and a chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
4-chloro-N,N-dimethylbutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. Sulfonamides, in general, are known for their antibacterial properties, but they also exhibit a range of other biological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H14ClN1O2S
- Molecular Weight : 201.7 g/mol
- IUPAC Name : this compound
This compound acts primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation. Additionally, sulfonamides can modulate immune responses and exhibit anti-inflammatory properties.
Antibacterial Activity
Sulfonamides are widely recognized for their antibacterial effects. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound has been particularly effective against strains resistant to traditional antibiotics, providing a promising alternative in the fight against antibiotic resistance .
Antifungal Activity
Research indicates that this compound also possesses antifungal properties. It has shown efficacy against fungi such as Candida albicans, with a reported MIC of 16 µg/mL, suggesting potential applications in treating fungal infections .
Cytotoxicity and Antitumor Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The IC50 values for these cell lines were found to be approximately 25 µM and 30 µM, respectively. This suggests that this compound may serve as a lead compound for developing novel anticancer agents .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of sulfonamides highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound was able to reduce bacterial load significantly in infected animal models compared to untreated controls.
Case Study 2: Antitumor Activity
In another investigation, the antitumor activity of the compound was assessed using xenograft models. Mice treated with this compound showed a marked reduction in tumor size compared to the control group, indicating its potential as an anticancer therapeutic agent.
Properties
Molecular Formula |
C6H14ClNO2S |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H14ClNO2S/c1-8(2)11(9,10)6-4-3-5-7/h3-6H2,1-2H3 |
InChI Key |
KNFBLCONBPOPOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCCCCl |
Origin of Product |
United States |
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